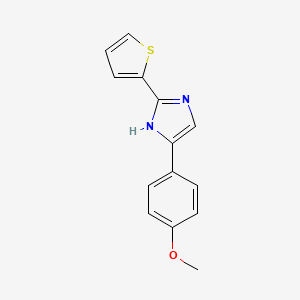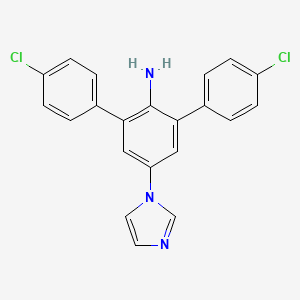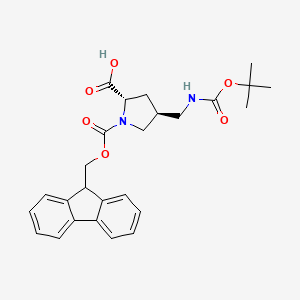
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a complex organic molecule often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group, which are commonly used to protect amino groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Protection of Amino Groups: The amino groups are protected using Fmoc and Boc protecting groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The Boc group is introduced using tert-butoxycarbonyl anhydride.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Fmoc and Boc groups.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: DCC, DIC, and DMAP.
Major Products
The major products of these reactions are typically peptides or peptide derivatives, depending on the specific amino acids or peptides used in the coupling reactions.
科学研究应用
Chemistry
In chemistry, this compound is used extensively in solid-phase peptide synthesis (SPPS). The Fmoc and Boc protecting groups allow for the sequential addition of amino acids to a growing peptide chain, facilitating the synthesis of complex peptides and proteins.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These studies are crucial for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for a variety of diseases, including cancer, diabetes, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides, which are essential for drug development and manufacturing.
作用机制
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. When the protecting groups are removed, the free amino groups can participate in peptide bond formation, allowing for the sequential addition of amino acids to a growing peptide chain.
相似化合物的比较
Similar Compounds
(2S,3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: This compound also features an Fmoc protecting group and is used in peptide synthesis.
(2S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-ynoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Uniqueness
The uniqueness of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination allows for greater flexibility and control in peptide synthesis, making it a valuable tool for chemists and biochemists.
属性
分子式 |
C26H30N2O6 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-16-12-22(23(29)30)28(14-16)25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22-/m0/s1 |
InChI 键 |
SOYBQUDGCNAWPD-AOMKIAJQSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
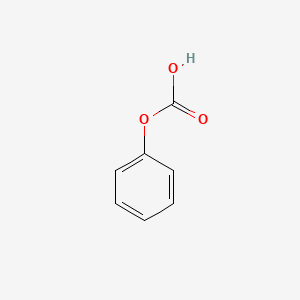


![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
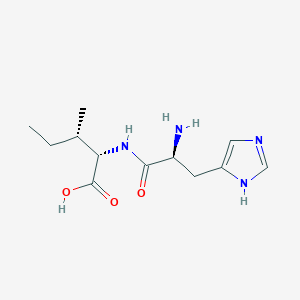
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
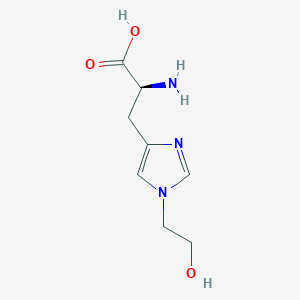
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
